1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene
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Overview
Description
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[210]pent-2-ene is a unique organosulfur compound characterized by its bicyclic structure and the presence of multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under controlled temperature and pressure conditions. The reaction often requires the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene involves its interaction with molecular targets through its trifluoromethyl groups and sulfur atom. These interactions can affect the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic or electrophilic attacks, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrakis(trifluoromethyl)-5-azabicyclo[2.1.0]pent-2-ene
- 1,2,3,4-Tetrakis(trifluoromethyl)-5-oxabicyclo[2.1.0]pent-2-ene
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.
Properties
CAS No. |
39091-73-1 |
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Molecular Formula |
C8F12S |
Molecular Weight |
356.13 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C8F12S/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1,21-4)7(15,16)17 |
InChI Key |
KJBUGUZZNRVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C1(S2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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